REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:11][CH3:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1)[CH3:2].[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.S(=O)(=O)(O)O>C(O)CCC>[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([CH:13]([C:7]2[CH:8]=[CH:9][C:4]([N:3]([CH2:11][CH3:12])[CH2:1][CH3:2])=[CH:5][C:6]=2[CH3:10])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[C:6]([CH3:10])[CH:5]=1)[CH3:12]
|
Name
|
|
Quantity
|
8.85 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC(=CC=C1)C)CC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100 milliliter round bottom flask fitted with a mechanical stirrer and a dropping funnel
|
Type
|
CUSTOM
|
Details
|
The flask is flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
to remove air
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 18 hours with a nitrogen atmosphere
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
A sufficient amount of sodium bicarbonate is added in order
|
Type
|
ADDITION
|
Details
|
10 Milliliters of methanol is added whereby
|
Type
|
CUSTOM
|
Details
|
a yellowish white precipitation
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
FILTRATION
|
Details
|
The yellowish white material is filtered out
|
Type
|
WASH
|
Details
|
The material may then be washed with cold methanol in order
|
Type
|
CUSTOM
|
Details
|
to remove the yellow color
|
Type
|
CUSTOM
|
Details
|
The material may be recrystallized from either methanol or ethanol
|
Type
|
CUSTOM
|
Details
|
In order to further purify the material, it
|
Type
|
WASH
|
Details
|
The material is eluted with benzene
|
Type
|
CUSTOM
|
Details
|
This liquid is placed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
CUSTOM
|
Details
|
The material may be recrystallized
|
Type
|
CUSTOM
|
Details
|
White crystals are obtained
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
dried in order
|
Type
|
CUSTOM
|
Details
|
to remove the remaining solvent
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(C1=CC(=C(C=C1)C(C1=CC=CC=C1)C1=C(C=C(C=C1)N(CC)CC)C)C)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |